2-methoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide
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Overview
Description
“2-methoxy-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide” is a complex organic compound. It contains several functional groups and rings, including a methoxy group, a pyridinyl group, a 1,2,3-triazolyl group, and a benzenesulfonamide group. These groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would have a central benzene ring (from the “benzenesulfonamide” part of the name), with various other groups attached. These would include a methoxy group (–O–CH3), a sulfonamide group (–SO2NH2), and a group consisting of a 1,2,3-triazole ring attached to a pyridine ring .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the sulfonamide group might be involved in acid-base reactions, the methoxy group could undergo reactions with electrophiles, and the pyridine and triazole rings might participate in various ring-opening or ring-closing reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the sulfonamide and methoxy groups would likely make the compound somewhat soluble in polar solvents. The compound’s melting and boiling points, density, and other properties would depend on the exact arrangement of its atoms and the strengths of the intermolecular forces .
Scientific Research Applications
Photodynamic Therapy and Catalytic Applications
- Photodynamic Therapy (PDT) and Photocatalytic Applications : The integration of benzenesulfonamide derivatives into zinc(II) phthalocyanines has shown significant promise in the realm of photodynamic therapy, an innovative cancer treatment method. These derivatives enhance the photophysical and photochemical properties of zinc(II) phthalocyanines, making them effective photosensitizers with potential applications in treating cancer through PDT. Additionally, their photocatalytic capabilities suggest potential utility in environmental remediation and solar energy conversion, leveraging their ability to initiate chemical reactions under light exposure (Öncül, Öztürk, & Pişkin, 2021). Furthermore, similar compounds have demonstrated high singlet oxygen quantum yields, which are crucial for the effectiveness of PDT, highlighting their potential as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antitumor Activity
- Antitumor Activity : Research into substituted indazole derivatives, including those with benzenesulfonamide moieties, has unveiled promising antitumor properties. These compounds have been evaluated for their efficacy against human tumor cell lines, showing significant antiproliferative and apoptotic activities. This suggests potential therapeutic applications in the development of novel anticancer drugs, especially considering their ability to trigger apoptosis and cell cycle arrest at the G2/M phase, indicating a mechanism of action that could be beneficial for cancer treatment (Abbassi et al., 2014).
Enzyme Inhibition
- Carbonic Anhydrase Inhibition : Compounds based on pyridyl-1,2,3-triazole derivatives with a benzenesulfonamide arm have shown potent inhibitory effects on carbonic anhydrase isoforms, particularly isoform IX, which is relevant for cancer research. These effects underline the potential of such compounds in developing selective inhibitors for therapeutic applications, possibly offering a new avenue for cancer treatment due to their nanomolar inhibitory activity and pronounced selectivity (Aimene et al., 2019).
Catalytic Efficiency
- Alcohol Oxidation Catalysts : Research into copper(II) complexes derived from benzenesulfonamide and Schiff base ligands has demonstrated their efficiency as catalysts in the oxidation of alcohols. These compounds facilitate the selective oxidation of primary and secondary alcohols under environmentally friendly conditions, showcasing their potential in synthetic chemistry for the efficient and green production of ketones and aldehydes, critical intermediates in pharmaceutical and materials manufacturing (Hazra et al., 2015).
Mechanism of Action
The biological activity of this compound would depend on its interactions with biological targets. The presence of a sulfonamide group suggests potential antibacterial activity, as many sulfonamide compounds are known to inhibit bacterial enzymes. The pyridine and triazole rings might also interact with biological targets, possibly through stacking interactions with aromatic amino acids in proteins .
Future Directions
Future research on this compound could involve exploring its synthesis, investigating its reactivity, studying its interactions with biological targets, and testing its potential applications. For example, it could be interesting to see whether this compound shows any useful biological activity, given the presence of functional groups that are often found in biologically active compounds .
Properties
IUPAC Name |
2-methoxy-N-[(1-pyridin-4-yltriazol-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c1-23-14-4-2-3-5-15(14)24(21,22)17-10-12-11-20(19-18-12)13-6-8-16-9-7-13/h2-9,11,17H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXMKAZEPOXSLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NCC2=CN(N=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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